molecular formula C4H8O3 B100865 (1,2-Dihydroxyethyl)oxirane CAS No. 17177-50-3

(1,2-Dihydroxyethyl)oxirane

Cat. No. B100865
CAS RN: 17177-50-3
M. Wt: 104.1 g/mol
InChI Key: KRBIHOANUQUSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2-Dihydroxyethyl)oxirane”, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .


Synthesis Analysis

While specific synthesis methods for “(1,2-Dihydroxyethyl)oxirane” were not found, oxiranes and oxetanes are known to be versatile starting materials for a wide variety of ring opening and ring-expansion reactions .


Molecular Structure Analysis

The molecular formula of “(1,2-Dihydroxyethyl)oxirane” is C4H8O3 . The IUPAC name is 1-(oxiran-2-yl)ethane-1,2-diol . The InChI is InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 and the Canonical SMILES is C1C(O1)C(CO)O .


Chemical Reactions Analysis

Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(1,2-Dihydroxyethyl)oxirane” is 104.10 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 104.047344113 g/mol and the Monoisotopic Mass is 104.047344113 g/mol . The Topological Polar Surface Area is 53 Ų .

Scientific Research Applications

Catalysis

  • Regioselective Conversion : Schiff-Base Metal(II) Complexes act as catalysts for the efficient and regioselective conversion of 1,2-epoxyethanes to 2-Hydroxyethyl Thiocyanates, which are intermediates towards biologically active molecules (Sharghi & Nasseri, 2003).

Biohydrolysis

  • Enzymatic Hydrolysis : Bacterial epoxide hydrolases can selectively hydrolyze functionalized 2,2‐disubstituted oxiranes, generating enantiomerically enriched epoxides and vicinal diols as building blocks for asymmetric synthesis (Steinreiber et al., 2000).

Synthesis of Biological Molecules

  • Generation of Bioactive Nucleosides : The ring-opening reactions of oxirane derivatives lead to a series of 6-(1,2-disubstituted ethyl)purine bases and nucleosides with potential cytostatic and antiviral activities (Kuchař et al., 2008).

Polymer Chemistry

  • Polymer Synthesis : Oxiranes like 2,3-disubstituted oxirane polymerize to form polyethers with potentially beneficial properties for various industrial applications (Merlani et al., 2015).
  • Ring-Opening Polymerization : Oxiranes are used in enzymatic ring-opening polymerization with dicarboxylic anhydrides to produce polyesters and polyethers (Soeda et al., 2002).

Stability Studies

  • Silorane Stability : Studies on the stability of silorane dental monomers, which contain oxirane functionality, in aqueous systems to determine their suitability in dental applications (Eick et al., 2006).

Crystallographic Analysis

  • Structural Analysis : Initiating crystallographic analysis of recombinant oxirane-based enzymes, which are significant in the synthesis of natural product antibiotics (Cameron et al., 2005).

Analytical Chemistry

  • Analytical Applications : Oxiranes are used as reagents in analytical chemistry for various applications, including determination of nanomole quantities in different matrices (Mishmash & Meloan, 1972).

Chemical Stability

  • Stability Analysis : Exploring the stability of oxiranes under different synthetic operations, as shown in the novel synthesis of epothilone B, an antitumor compound (Martin et al., 2000).

Future Directions

While specific future directions for “(1,2-Dihydroxyethyl)oxirane” were not found, it’s known that oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years .

properties

IUPAC Name

1-(oxiran-2-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIHOANUQUSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030933
Record name 3,4-Epoxybutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dihydroxyethyl)oxirane

CAS RN

17177-50-3, 146611-76-9
Record name 3,4-Epoxy-1,2-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17177-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Epoxybutane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Epoxybutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-Dihydroxyethyl)oxirane
Reactant of Route 2
Reactant of Route 2
(1,2-Dihydroxyethyl)oxirane
Reactant of Route 3
Reactant of Route 3
(1,2-Dihydroxyethyl)oxirane
Reactant of Route 4
(1,2-Dihydroxyethyl)oxirane
Reactant of Route 5
Reactant of Route 5
(1,2-Dihydroxyethyl)oxirane
Reactant of Route 6
Reactant of Route 6
(1,2-Dihydroxyethyl)oxirane

Citations

For This Compound
7
Citations
P Rydberg, AL Magnusson, V Zorcec, F Granath… - Chemico-biological …, 1996 - Elsevier
In order to identify a hemoglobin adduct useful for monitoring of doses of butadiene metabolites, particularly the strongly genotoxic, bifunctional diepoxybutane (DEB), the reaction of …
Number of citations: 36 www.sciencedirect.com
BT Golding, PK Slaich, WP Watson - Journal of the Chemical Society …, 1986 - pubs.rsc.org
Reaction of guanonsine (1a) with racemic glycidaldehyde (2) in aqueous medium at pH 10 gives 5,9-dihydro-9-oxo-3-β-D-ribofuranosylimidazo[1,2-a]purine (1,N2-ethenoguanosine)(3c…
Number of citations: 14 pubs.rsc.org
BT Golding, PK Slaich, G Kennedy… - Chemical research in …, 1996 - ACS Publications
Convenient syntheses of rac-glycidaldehyde from rac-but-3-ene-1,2-diol and (R)-glycidaldehyde from d-mannitol are described. (R)-Glycidaldehyde (1) reacts with guanosine in water (…
Number of citations: 55 pubs.acs.org
RK Moore, D Mann - 2020 - fpl.fs.usda.gov
Comprehensive two-dimensional gas chromatography (GC× GC) is an important technique used to investigate complex mixtures with pharmaceutical potential. GC× GC expands the …
Number of citations: 2 www.fpl.fs.usda.gov
RK Moore, D Mann - Res. Note FPL-RN-0387. Madison, WI: US …, 2020 - fs.usda.gov
Number of citations: 2 www.fs.usda.gov
RK Moore, D Mann, F Matt, M Dietenberger, DR Weise - 2020 - fpl.fs.usda.gov
Fetterbush (Lyonia lucida) grows in the southern states of the United States. The chemical components in fetterbush are highly concentrated with phenolic compounds. These …
Number of citations: 2 www.fpl.fs.usda.gov
P Evans, P Johnson, RJK Taylor - 2006 - Wiley Online Library
The epoxy-Ramberg–Bäcklund reaction (ERBR) is outlined, in which α, β-epoxy sulfones are converted into a range of mono-, di-and tri-substituted allylic alcohols, on treatment with …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.